molecular formula C19H16O5 B11098427 8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-chromen-2-one

8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-chromen-2-one

Cat. No.: B11098427
M. Wt: 324.3 g/mol
InChI Key: VKMKWSQLRYIEBH-UHFFFAOYSA-N
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Description

8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-chromen-2-one typically involves the condensation of 4-methoxybenzaldehyde with 8-methoxy-2H-chromen-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating cell signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of structural features makes it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C19H16O5

Molecular Weight

324.3 g/mol

IUPAC Name

8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]chromen-2-one

InChI

InChI=1S/C19H16O5/c1-22-15-8-6-12(7-9-15)16(20)11-14-10-13-4-3-5-17(23-2)18(13)24-19(14)21/h3-10H,11H2,1-2H3

InChI Key

VKMKWSQLRYIEBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=CC3=C(C(=CC=C3)OC)OC2=O

Origin of Product

United States

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